2-Chloro-1,3-dimethyl-5-nitrobenzene

Overview

Description

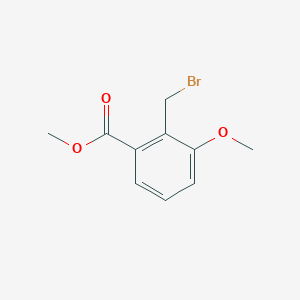

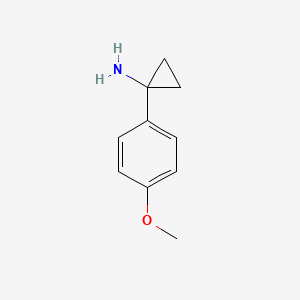

2-Chloro-1,3-dimethyl-5-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO2 . It has been used in the aerobic oxidation of aromatic anilines to aromatic azo compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, a nitro group, and a chlorine atom . The exact spatial configuration can be determined through techniques like X-ray crystallography .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 185.61, and it has a density of 1.3±0.1 g/cm3 . More specific properties like melting point and boiling point are not provided in the sources.Scientific Research Applications

Synthesis and Chemical Reactions

Facile Construction of Heterocyclic Systems : A study explored the synthesis of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines through a tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization process, using 2-(1H-pyrazol-5-yl)phenols and 1-chloro-2-nitrobenzenes. This process underscores the versatility of nitrochlorobenzene derivatives in constructing complex heterocyclic structures (Sapegin et al., 2012).

Electrosynthesis of Vinylbenzene and Indole Derivatives : Research on the electrochemical reductions of nitrobenzene derivatives, including 1-(2-chloroethyl)-2-nitrobenzene, has led to the efficient synthesis of 1-nitro-2-vinylbenzene and 1H-indole, showcasing the potential for developing novel electrosynthetic routes to valuable organic compounds (Du & Peters, 2010).

Material Science and Catalysis

- Photoluminescent Properties of Coordination Polymers : The hydrothermal synthesis of coordination polymers using MnII ions and dicarboxylate ligands, including nitrobenzene-1,4-dicarboxylic acid, has led to the discovery of structures with unique luminescent properties. This research opens up new avenues for the development of materials with potential applications in sensing, imaging, and light-emitting devices (Wenlong et al., 2014).

Environmental Applications

- Microbial Degradation of Chloronitrobenzenes : A study demonstrated the degradation of 1-chloro-4-nitrobenzene by Pseudomonas acidovorans, highlighting the environmental relevance of nitrochlorobenzene derivatives in bioremediation efforts. This research points to the potential for microbial pathways to mitigate pollution from chloronitrobenzene compounds in the environment (Shah, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Nitrobenzene compounds generally interact with various biological molecules due to their electrophilic nature .

Mode of Action

The mode of action of 2-Chloro-1,3-dimethyl-5-nitrobenzene is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the target, generating a positively charged intermediate . This intermediate then undergoes a reaction to yield a substituted benzene ring .

Biochemical Pathways

Nitrobenzene compounds can participate in charge-transfer complexes, suggesting potential interactions with electron-rich biological molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored in a dry environment at room temperature .

Biochemical Analysis

Biochemical Properties

2-Chloro-1,3-dimethyl-5-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction typically involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity and altering the metabolic pathways .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to induce oxidative stress in certain cell types, leading to the activation of stress response pathways. Additionally, this compound can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes, which can result in either inhibition or activation of their functions. For example, the compound’s interaction with cytochrome P450 enzymes can inhibit their catalytic activity, leading to altered metabolic profiles. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in vitro has been associated with sustained oxidative stress and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dose range triggers significant biochemical and physiological changes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of reactive metabolites, which may further interact with cellular components, causing oxidative stress and other biochemical effects. The compound’s metabolism also involves conjugation reactions, where it is linked to molecules like glutathione, facilitating its excretion from the body .

Properties

IUPAC Name |

2-chloro-1,3-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTLSEJRAUKAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432807 | |

| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38560-96-2 | |

| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)